Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate is a chemical compound with the molecular formula and a molecular weight of 341.38 g/mol. This compound is primarily utilized in various research applications due to its unique structural characteristics and potential biological activities. The compound is classified under heterocyclic compounds, specifically those containing sulfur and nitrogen in their structure, which often exhibit significant pharmacological properties.
The synthesis of Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate typically involves several steps:
Technical details regarding specific reaction conditions (such as temperature, solvents, and catalysts) are crucial for optimizing yield and purity but are not extensively documented in available literature.
The molecular structure of Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate can be represented by its InChI and SMILES notations:
InChI=1S/C14H19N3O5S/c1-4-22-14(19)8-7-13(18)15-10-5-6-11-12(9-10)17(3)23(20,21)16(11)2/h5-6,9H,4,7-8H2,1-3H3,(H,15,18)
CCOC(=O)CCC(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C
These notations convey the arrangement of atoms within the molecule and highlight its functional groups.
Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with novel properties .
Quantitative data on binding affinities or inhibition constants would require further experimental studies to establish their pharmacological relevance .
The physical and chemical properties of Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 341.38 g/mol |
Purity | ~95% |
Solubility | Soluble in organic solvents (specific solubility data not provided) |
These properties are crucial for determining the compound's behavior in various environments and its suitability for specific applications.
Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate finds potential applications in:
Further research into its biological effects could expand its applications within medicinal chemistry and related fields .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: